4'-c-Ethynylthymidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[5-ethynyl-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c1-3-12(6-15)8(16)4-9(19-12)14-5-7(2)10(17)13-11(14)18/h1,5,8-9,15-16H,4,6H2,2H3,(H,13,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKVXAAJAGWZGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)(CO)C#C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Modifications of 4 C Ethynylthymidine and Analogs
Stereoselective Synthetic Approaches for 4'-C-Substituted Nucleosides
The stereoselective synthesis of 4'-C-substituted nucleosides, including 4'-C-ethynylthymidine, is a significant area of research in medicinal chemistry. acs.org A key challenge in the synthesis of these compounds is achieving the desired stereochemistry at the C4' position, as the biological activity of nucleoside analogs is often highly dependent on their three-dimensional structure. nih.gov
One common strategy involves the use of a pre-functionalized sugar moiety, which is then coupled with a nucleobase. urfu.ru For instance, a stereoselective synthesis of 4'-C-carbon-substituted nucleosides has been achieved through the reaction of 4',5'-epoxynucleosides with carbon nucleophiles. oup.com In this approach, 4′,5′-epoxythymidine, obtained as a single diastereoisomer, reacts with organoaluminum reagents to yield 4'-carbon-substituted products. researchgate.nettandfonline.com This method allows for the controlled introduction of various carbon-based substituents at the 4' position with high stereoselectivity. researchgate.net
Another approach utilizes acyclic precursors to construct the nucleoside framework. nih.gov This method offers flexibility in introducing modifications to the sugar ring and has been successfully applied to the synthesis of D- and L-nucleosides and their 4'-thioanalogues. nih.govnih.gov The stereochemical outcome of these reactions is often directed by the chiral centers present in the acyclic starting material. nih.gov
The table below summarizes key stereoselective synthetic methods for 4'-C-substituted nucleosides.
| Starting Material | Key Reagent/Reaction | Product | Stereoselectivity |
| 3′-O-(t-butyldimethylsilyl)-4′,5′-dehydrothymidine | Dimethyldioxirane (DMDO) oxidation, followed by organoaluminum reagents (R3Al) | 4'-C-carbon-substituted thymidine (B127349) derivatives | High |
| 4',5'-Unsaturated thymine (B56734) nucleoside | Pb(OBz)4 in the presence of i-Pr2NEt, followed by Me3SiC≡CAl(Et)Cl | 4'-"down"-C-ethynyl derivative | Exclusive |
| Acyclic thioaminal | Intramolecular cyclization | D- and L-nucleosides and 4'-thioanalogues | High |
Functionalization Strategies for the 4'-Ethynyl Moiety
The 4'-ethynyl group of this compound serves as a versatile handle for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in this compound Derivatization
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a widely employed method for the functionalization of the 4'-ethynyl moiety. This reaction enables the efficient and specific conjugation of this compound with a wide array of azide-containing molecules to form stable 1,2,3-triazole linkages.
The versatility of the CuAAC reaction has been demonstrated in the synthesis of various this compound derivatives, including those with fluorescent tags, biotin (B1667282) labels, and potential drug molecules. The high efficiency and mild reaction conditions of CuAAC make it an ideal tool for creating complex molecular architectures from simple building blocks.
Other Chemo-selective Ligation Methods
Beyond CuAAC, other chemo-selective ligation methods can be utilized to functionalize the 4'-ethynyl group. These include Sonogashira coupling, which allows for the formation of carbon-carbon bonds between the terminal alkyne and aryl or vinyl halides. This reaction provides a means to introduce a variety of aromatic and unsaturated substituents at the 4' position.
Additionally, the thiol-yne reaction offers another avenue for modification, enabling the addition of thiols across the alkyne to form vinyl thioethers. This reaction proceeds under mild conditions and exhibits high regioselectivity, making it a useful tool for the synthesis of functionalized nucleoside analogs.
Synthesis of Phosphorylated Derivatives (5'-O-triphosphates)
The biological activity of nucleoside analogs often requires their conversion to the corresponding 5'-O-triphosphate form within the cell. Therefore, the chemical synthesis of these phosphorylated derivatives is crucial for in vitro studies and for understanding their mechanism of action. The 5'-O-triphosphate of this compound has been shown to be readily incorporated into a nascent DNA strand by HIV-1 reverse transcriptase, where it acts as a chain terminator, significantly inhibiting further DNA synthesis. nih.gov
The synthesis of 5'-O-triphosphates of 4'-C-ethynyl nucleosides typically involves the phosphorylation of the 5'-hydroxyl group of the parent nucleoside. A common method is the Ludwig-Eckstein procedure, which utilizes 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one as the phosphorylating agent, followed by oxidation and pyrophosphate addition. This method is known for its efficiency and applicability to a wide range of nucleosides.
Design and Synthesis of Novel 4'-C-Ethynyl Nucleoside Congeners
The promising biological activity of this compound has spurred the design and synthesis of a variety of novel 4'-C-ethynyl nucleoside congeners. nih.gov These efforts aim to explore the structure-activity relationships of this class of compounds and to develop analogs with improved potency, selectivity, and pharmacokinetic properties. nih.gov
Modifications have been introduced at various positions of the nucleoside scaffold, including the nucleobase, the sugar moiety, and the 4'-ethynyl group itself. For example, replacing the thymine base with other pyrimidine (B1678525) or purine (B94841) bases has led to the discovery of 4'-ethynyl-2'-deoxynucleosides with potent anti-HIV activity. nih.gov Furthermore, alterations to the sugar ring, such as the introduction of fluorine atoms or the modification of the 2'- and 3'-hydroxyl groups, have been explored to enhance metabolic stability and cellular uptake. mdpi.com
The synthesis of these novel congeners often relies on the stereoselective methods developed for 4'-C-substituted nucleosides, coupled with the functionalization strategies for the 4'-ethynyl moiety. oup.com The ongoing exploration of this chemical space continues to yield new compounds with diverse biological profiles.
Biological Activities and Antiviral Efficacy Studies of 4 C Ethynylthymidine
Activity Spectrum Against Viral Pathogens
4'-c-Ethynylthymidine, a synthetically developed nucleoside analog, has demonstrated notable antiviral properties across a spectrum of viral pathogens in preclinical studies. Its mechanism of action, primarily as a reverse transcriptase inhibitor, underpins its efficacy.
This compound has been identified as a potent inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1). nih.govnih.gov Research has shown that it exhibits moderate to potent activity against various laboratory strains of HIV-1, including HIV-1LAI. nih.gov The antiviral activity is attributed to its function as a DNA chain terminator. nih.govnih.gov The 5'-O-triphosphate form of this compound is incorporated into the nascent DNA strand by the HIV-1 reverse transcriptase, which then significantly hinders further chain extension. nih.gov This mechanism is effective despite the compound possessing a 3'-hydroxyl group, a feature absent in many other nucleoside inhibitors. nih.gov Studies have shown that its antiviral activity can be reversed by the addition of thymidine (B127349), its corresponding physiologic 2'-deoxynucleoside, which suggests it acts as a substrate for reverse transcriptase. nih.gov
A related compound, 2′,3′-Didehydro-3′-deoxy-4′-ethynylthymidine (4′-Ed4T), also shows 5- to 10-fold higher activity against HIV-1 compared to its parent compound, stavudine (B1682478). asm.org The potency of these 4'-ethynyl substituted nucleosides highlights their potential in anti-HIV-1 therapy. nih.govasm.org
Table 1: In Vitro Anti-HIV-1 Activity of this compound and Related Analogs
| Compound | Virus Strain | Cell Line | EC50 (μM) |
|---|---|---|---|
| 4'-Ethynylthymidine (4'-E-T) | HIV-1LAI | MT-4 | 0.83 nih.gov |
| 4'-Ethynyl-2'-deoxycytidine (4'-E-dC) | HIV-1LAI | MT-4 | <0.0027 |
| 4'-Ethynyl-2'-deoxyadenosine (4'-E-dA) | HIV-1LAI | MT-4 | 0.00032 |
EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response.
The antiviral activity of this compound and its related analogs extends to Human Immunodeficiency Virus Type 2 (HIV-2). Studies have demonstrated that a series of 4'-ethynyl nucleoside analogs are active against laboratory strains of HIV-2, including HIV-2ROD and HIV-2EHO. nih.gov This broad activity against both major types of HIV underscores the potential of this class of compounds.
In addition to its potent anti-HIV activity, this compound has been reported to exhibit activity against Herpes Simplex Virus Type 1 (HSV-1). nih.gov Research into 4'-substituted nucleosides has shown that compounds within this family, including 4'-ethynylthymidine, possess efficacy against both HIV-1 and HSV-1. nih.gov
Evaluation of Activity Against Multidrug-Resistant Viral Strains
A significant attribute of this compound and related 4'-ethynyl nucleoside analogs is their potent activity against multidrug-resistant (MDR) strains of HIV-1. nih.govnih.gov These compounds have been shown to effectively suppress the replication of highly drug-resistant clinical HIV-1 isolates. nih.gov These clinical strains were obtained from patients who had undergone extensive treatment with multiple anti-HIV-1 drugs and consequently carried a variety of drug resistance-conferring amino acid substitutions in the reverse transcriptase and protease regions of the viral genome. nih.gov
Furthermore, 4'-ethynyl analogs are active against HIV-1 variants resistant to various nucleoside reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov For instance, they have demonstrated efficacy against clones with mutations such as Y181C. nih.gov A related compound, 1-(2′-deoxy-2′-fluoro-4′-C-ethynyl-β-D-arabinofuranosyl)-thymine, also showed potent activity against NRTI-resistant HIV strains. nih.gov Similarly, 2'-deoxy-4'-C-ethynyl-2-fluoroadenosine (EFdA) retains high potency against many HIV-1 resistant strains, including the multi-drug resistant clone HIV-1A62V/V75I/F77L/F116Y/Q151M. nih.gov
Table 2: Activity of a 4'-Ethynyl Analog Against Wild-Type and Resistant HIV-1 Strains
| Compound | HIV-1 Strain | Key Resistance Mutations | IC50 (nM) |
|---|---|---|---|
| Compound 2* | NL4-3 (Wild-type) | None | 0.46 nih.gov |
| Compound 2* | NL4-3 (K101E) | NNRTI resistance | 1.52 nih.gov |
Compound 2 refers to 1-(2′-deoxy-2′-fluoro-4′-C-ethynyl-β-D-arabinofuranosyl)-cytosine. IC50 (50% inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.
In Vitro Antiviral Assessment Methodologies
The evaluation of the antiviral efficacy of this compound and its analogs relies on various established in vitro methodologies designed to quantify the inhibition of viral replication in a controlled laboratory setting.
Cell-based assays are fundamental to determining the antiviral activity of compounds like this compound. nih.gov These assays involve infecting cultured mammalian cells with a specific virus and then treating the cultures with the test compound at varying concentrations. The effectiveness of the compound is measured by its ability to inhibit viral replication and protect the cells from virus-induced death or cytopathic effect (CPE). usu.edu
One commonly used method is the MTT colorimetric assay, which was employed to test 4'-ethynyl nucleoside analogs against HIV-1 in MT-4 cells. nih.gov This assay measures the metabolic activity of the cells, which correlates with cell viability. A reduction in virus-induced cell death in the presence of the compound indicates antiviral activity. nih.gov
Other cell-based assays used in antiviral screening include:
Plaque Reduction Assays: These assays quantify the reduction in the number of viral plaques (localized areas of cell death) in a cell monolayer, which is a direct measure of the inhibition of infectious virus production. usu.edu
Reporter Gene Assays: The MAGI (multinuclear activation of a galactosidase indicator) assay is an example used for evaluating activity against HIV-1 variants. This assay utilizes engineered cells that express a reporter gene (like β-galactosidase) upon HIV infection, allowing for easy quantification of viral activity. nih.gov
These assays are typically performed using various cell lines, such as peripheral blood mononuclear cells (PBMCs) and established T-cell lines like MT-4, or engineered cell lines like HeLa-CD4-LTR-β-gal cells. nih.govresearchgate.net
Time-of-Drug-Addition Assays
Time-of-drug-addition assays are a critical tool in virology to determine the specific stage of the viral replication cycle that is inhibited by an antiviral compound. This experimental approach involves adding the compound at various time points after cells have been infected with a virus. By observing at which points the drug loses its efficacy, researchers can pinpoint its mechanism of action. For instance, if a drug is only effective when added very early after infection, it likely targets viral entry or an immediately subsequent step. Conversely, if a drug retains its activity when added several hours post-infection, it is likely targeting a later stage, such as viral protein synthesis or assembly.
In the context of evaluating this compound, time-of-drug-addition assays have been instrumental in elucidating its role as an inhibitor of human immunodeficiency virus type 1 (HIV-1). Research has shown that the HIV-1 inhibition profile of this compound in these assays is comparable to that of zidovudine (B1683550) (AZT), a well-characterized nucleoside reverse transcriptase inhibitor (NRTI). nih.gov This similarity strongly suggests that this compound exerts its antiviral effect during the reverse transcription phase of the HIV-1 life cycle.
The reverse transcription process, where the viral RNA genome is converted into DNA, is a crucial and relatively early event in the HIV-1 replication cycle. Time-of-addition experiments with reverse transcriptase inhibitors like zidovudine typically demonstrate that the drug is most effective when present within the first few hours of infection. nih.gov If the addition of the drug is delayed beyond this window, its antiviral activity diminishes significantly because the reverse transcription process has already been completed. The observation that this compound follows this same pattern of activity confirms its function as an inhibitor of reverse transcriptase. nih.gov
| Time of Drug Addition (Hours Post-Infection) | Stage of HIV-1 Replication Cycle | Expected Antiviral Efficacy (%) |
|---|---|---|
| 0 | Adsorption/Fusion | 100 |
| 1 | Early Reverse Transcription | 100 |
| 2 | Mid Reverse Transcription | ~80 |
| 4 | Late Reverse Transcription/Integration | ~40 |
| 6 | Post-Integration (Transcription/Translation) | <10 |
| 8 | Viral Assembly/Budding | 0 |
This table is a representative model based on the known antiviral profile of nucleoside reverse transcriptase inhibitors like zidovudine in time-of-drug-addition assays. The percentage of antiviral efficacy indicates the expected level of inhibition of viral replication when the drug is added at the specified time point.
The findings from time-of-drug-addition assays, demonstrating a profile analogous to zidovudine, provide strong evidence that this compound functions by terminating the elongation of the proviral DNA chain during reverse transcription.
Mechanisms of Action at the Molecular and Cellular Levels
Interaction with Viral Reverse Transcriptase (RT)
4'-C-Ethynylthymidine, after intracellular conversion to its active triphosphate form, acts as a potent inhibitor of HIV-1 RT. Its mechanism involves several key steps, from its recognition as a substrate to its ultimate termination of the viral DNA synthesis process.
Substrate Recognition and Incorporation by HIV-1 RT
The 5'-O-triphosphate of this compound is readily recognized and incorporated into a growing DNA strand by HIV-1 RT. nih.gov Despite its structural modification at the 4'-position, the molecule mimics the natural deoxynucleoside triphosphate, deoxythymidine triphosphate (dTTP), allowing it to serve as an effective substrate for the enzyme. Pre-steady-state kinetic analyses of related 4'-ethynyl analogs, such as 2′,3′-didehydro-3′-deoxy-4′-ethynylthymidine (4'-Ed4T), show that their incorporation into either DNA/DNA or DNA/RNA primer/templates by wild-type RT follows a biphasic burst curve. asm.org This indicates that the fundamental reaction pathway for incorporation is not significantly altered compared to that of natural nucleotides. asm.org In fact, some 4'-ethynyl nucleoside analogs are utilized by HIV-1 RT even more efficiently than the natural substrates they mimic. nih.gov
Post-incorporation Chain Termination Mechanism
A defining feature of this compound's mechanism is its action as a chain terminator, which occurs after it has been incorporated into the nascent viral DNA. nih.gov Unlike many nucleoside RT inhibitors (NRTIs) that lack a 3'-hydroxyl group, this compound possesses this functional group, which is typically required for the formation of the next phosphodiester bond. nih.govnih.gov
However, the presence of the bulky 4'-ethynyl group sterically hinders the proper positioning of the primer-terminated strand within the enzyme's active site. This interference makes it difficult for the reverse transcriptase to translocate along the nucleic acid template to the next position. nih.govnih.gov Consequently, the incorporated this compound monophosphate acts as a de facto terminator of DNA synthesis. nih.gov This unique mode of action has led to the classification of such compounds as "translocation-defective reverse transcriptase inhibitors" (TDRTIs). nih.govnih.gov The enzyme's ability to add the next nucleotide is significantly inhibited, effectively halting the replication of the viral genome. nih.gov
Competitive Inhibition with Natural Deoxynucleoside Triphosphates
As a nucleoside analog, this compound triphosphate competitively inhibits HIV-1 RT by vying with the endogenous deoxythymidine triphosphate (dTTP) for binding to the enzyme's active site. researchgate.net The efficiency of this competition is determined by the enzyme's binding affinity (represented by the dissociation constant, Kd) and the rate of incorporation (kpol).
Studies on the related analog 4'-Ed4TTP have shown that it can possess a binding affinity for wild-type HIV-1 RT that is comparable to, or even greater than, that of the natural substrate dTTP. asm.org This is largely attributed to the favorable interactions of the 4'-ethynyl group within the active site. asm.org Consequently, 4'-Ed4TTP can be incorporated as efficiently as the natural nucleotide dTMP, making it a highly effective competitor. asm.org
| Compound | Kd (μM) | kpol (s⁻¹) | Incorporation Efficiency (kpol/Kd) (μM⁻¹s⁻¹) |
| dTTP | 15.4 | 22.6 | 1.47 |
| 4'-Ed4TTP | 15.8 | - | - |
| d4TTP | 48.0 | 16 | 0.33 |
| Table 1: Pre-steady-state kinetic parameters for the incorporation of dTTP, 4'-Ed4TTP, and d4TTP by wild-type HIV-1 RT using a DNA/DNA primer/template. Data extracted from literature. asm.org |
Structural Basis of RT Binding and Inhibition by the 4'-Ethynyl Moiety
The high binding affinity and potent inhibitory activity of 4'-ethynyl nucleosides are rooted in specific structural interactions between the 4'-ethynyl group and the HIV-1 RT active site. Molecular modeling and high-resolution crystal structures reveal that this moiety fits into a previously unexploited, conserved hydrophobic pocket. asm.orgnih.gov This pocket is primarily defined by the amino acid residues Ala-114, Tyr-115, Phe-160, and Met-184, along with the aliphatic portion of Asp-185. nih.govnih.gov
These additional hydrophobic interactions stabilize the binding of the inhibitor in the pre-incorporation state, contributing to its enhanced binding affinity compared to analogs without the 4'-ethynyl group. asm.orgnih.gov After incorporation, these same favorable interactions at the pre-translocation site, combined with unfavorable interactions at the post-translocation site, are responsible for impeding the movement of the enzyme, leading to the translocation-defective chain termination. nih.gov
Interactions with Host Cellular DNA Polymerases
A critical aspect of any antiviral agent is its selectivity for the viral target over host enzymes, which minimizes toxicity. 4'-ethynyl nucleosides have demonstrated a favorable profile in this regard, particularly concerning the primary enzyme responsible for mitochondrial DNA replication.
Differential Interaction with Human Mitochondrial DNA Polymerase Gamma (pol γ)
Toxicity associated with many NRTIs often stems from their unintended inhibition of human mitochondrial DNA polymerase gamma (pol γ), the sole DNA polymerase in mitochondria. nih.govfrontiersin.org Inhibition of pol γ can lead to mitochondrial DNA depletion and subsequent cellular dysfunction. nih.gov
However, 4'-ethynyl nucleoside analogs show a remarkable degree of selectivity. Pre-steady-state kinetic studies have demonstrated that pol γ incorporates these analogs far less efficiently than it does the natural deoxynucleoside triphosphates. nih.govnih.gov For instance, the analog 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) triphosphate was incorporated by pol γ over 4,000-fold less efficiently than its natural counterpart, dATP. nih.gov Similarly, 2′,3′-didehydro-3′-deoxy-4′-ethynylthymidine (Ed4T) experiences negligible incorporation by pol γ. nih.gov This high level of discrimination is attributed to the 4'-ethynyl group, which appears to act as an "enzyme selectivity moiety," sterically or electrostatically preventing efficient binding and incorporation by pol γ while promoting it in HIV-1 RT. nih.gov This differential interaction is a key molecular basis for the low potential for host mitochondrial toxicity. nih.govnih.gov
| Enzyme | Substrate | Discrimination (Efficiency of natural dNTP / Efficiency of analog) |
| HIV-1 RT | Ed4T-TP vs dTTP | ~1 (Ed4T-TP is preferred) |
| Pol γ | Ed4T-TP vs dTTP | ~12,000-fold |
| Table 2: Comparison of enzyme discrimination between the 4'-ethynyl analog Ed4T-TP and the natural nucleotide dTTP by HIV-1 RT and human mitochondrial DNA polymerase γ (pol γ). Data extracted from literature. nih.gov |
Enzymatic Discrimination of this compound Triphosphate from Native Nucleotides by Host Polymerases
A crucial aspect of the therapeutic potential of nucleoside analogs lies in their selective interaction with viral polymerases over host polymerases. In the case of this compound's active triphosphate form (Ed4T-TP), a high degree of discrimination by human mitochondrial DNA polymerase γ (pol γ) has been observed. nih.gov This selectivity is vital, as off-target incorporation by pol γ is frequently associated with cellular toxicity.
Pre-steady-state kinetic studies have demonstrated that wild-type (WT) pol γ can distinguish Ed4T-TP from the native nucleotide, deoxythymidine triphosphate (dTTP), with remarkable efficiency. nih.gov The enzyme discriminates against Ed4T-TP approximately 12,000-fold better than HIV-1 Reverse Transcriptase (RT) does. nih.gov In fact, while HIV-1 RT actually prefers to incorporate Ed4T-TP over the natural dTTP, WT pol γ shows a profound ability to reject it. nih.gov
The structural feature responsible for this high level of discrimination is believed to be the 4'-ethynyl group. This moiety acts as an "enzyme selectivity moiety," creating a steric or conformational barrier within the active site of WT pol γ that hinders incorporation, while fitting favorably into the active site of HIV-1 RT. nih.gov This results in an exemplary balance, where the analog is readily used by the viral target enzyme but largely ignored by the key host polymerase, minimizing the potential for mitochondrial toxicity. nih.gov WT pol γ has been shown to discriminate against Ed4T-TP 6,200-fold more effectively than against dTTP. nih.gov
Cellular Phosphorylation Pathways
For this compound to become active, it must be converted intracellularly into its triphosphate metabolite. This conversion is a stepwise process mediated by a series of host cell kinases.
Kinase-Mediated Conversion to Triphosphate Metabolites
The phosphorylation cascade for thymidine (B127349) analogs like this compound is initiated by human thymidine kinase 1 (TK1), which converts the parent nucleoside into its monophosphate form. nih.govntu.edu.tw Subsequent phosphorylation steps are carried out by other cellular kinases.
The conversion from the monophosphate (4'-ethynyl D4TMP) to the diphosphate (B83284) form is mediated by human thymidylate kinase (TMPK). nih.govntu.edu.tw The final phosphorylation step, from the diphosphate to the active triphosphate metabolite, can be catalyzed by several enzymes, including nucleoside diphosphate kinase (NDPK), pyruvate (B1213749) kinase, creatine (B1669601) kinase, and 3-phosphoglycerate (B1209933) kinase. nih.govntu.edu.twresearchgate.net However, studies have shown that in T-lymphoid cell lines, there is a significant accumulation of the monophosphate form, suggesting that thymidylate kinase (TMPK) may be the rate-limiting enzyme in the metabolic activation of this compound. nih.govntu.edu.tw
Efficiency of Phosphorylation Compared to Other Nucleoside Analogs
For the initial phosphorylation step, 4'-ethynyl D4T is a better substrate for human thymidine kinase 1 than its parent compound, 2',3'-didehydro-2′,3′-dideoxythymidine (d4T). nih.govntu.edu.tw It demonstrates a fourfold greater phosphorylation efficiency by TK1. nih.gov
However, the second phosphorylation step is less efficient. The conversion of 4'-ethynyl D4TMP by human TMP kinase has a relative efficiency of only about 9% of that for d4TMP and 15% of that for 3′-azido-3′-deoxythymidine monophosphate (AZTMP). nih.govntu.edu.tw The phosphorylation of the diphosphate form (4'-ethynyl D4TDP) is also less efficient than for d4TDP, with relative efficiencies ranging from 3% to 25%. nih.govntu.edu.tw The efficiency of this final step is generally similar to that observed for 3′-azido-3′-deoxythymidine diphosphate (AZTDP). nih.govntu.edu.tw This suggests that while the initial activation is robust, subsequent steps can be metabolic bottlenecks. nih.govntu.edu.tw
Interactive Data Table: Kinetic Parameters for Phosphorylation by Human TMP Kinase
The following table details the kinetic parameters for the phosphorylation of the monophosphate forms of 4'-ethynyl D4T, d4T, and AZT by recombinant human TMP kinase.
| Compound | Km (μM) | kcat (s-1) | Relative Efficiency (kcat/Km) |
| 4'-ethynyl D4TMP | 19 ± 4 | 0.007 ± 0.001 | ~9% (vs d4TMP), ~15% (vs AZTMP) |
| d4TMP | Data not specified | Data not specified | 100% (Reference) |
| AZTMP | Data not specified | Data not specified | 100% (Reference) |
| (Data sourced from references nih.govntu.edu.tw) |
Cellular Pharmacokinetics and Metabolism
Cellular Uptake Mechanisms
The initial step in the action of 4'-c-Ethynylthymidine is its transport across the cell membrane. This process is mediated by specific cellular machinery and is crucial for achieving effective intracellular concentrations. Studies indicate that 4'-Ed4T is efficiently taken up by cells, a prerequisite for its subsequent metabolic activation. nih.gov
The uptake of nucleoside analogs like this compound into cells is generally facilitated by two main families of nucleoside transporter (NT) proteins: concentrative nucleoside transporters (CNTs) and equilibrative nucleoside transporters (ENTs). frontiersin.orgslideshare.net CNTs actively transport nucleosides into the cell against a concentration gradient, a process driven by a sodium gradient. frontiersin.orgslideshare.net ENTs, on the other hand, mediate the bidirectional movement of nucleosides down their concentration gradient. frontiersin.org While the specific transporters for this compound have not been fully elucidated in the provided research, the efficient uptake observed is consistent with the function of these transport systems that are responsible for the cellular uptake of thymidine (B127349) and its analogs. nih.govnih.gov The efflux of 4'-Ed4T is suggested to be mediated by unknown nucleoside transporters, which are not related to the equilibrative nucleoside transporters. nih.gov
Cellular uptake can occur via passive diffusion, where molecules move across the membrane without energy input, or active transport, which requires cellular energy. The uptake of this compound is a temperature- and time-dependent process, which strongly suggests that it relies on energy-dependent active transport mechanisms rather than simple passive diffusion. nih.govnih.gov Low temperatures significantly reduce the uptake, indicating a reliance on the fluidity of the cell membrane and the function of transport proteins, which are characteristic of active transport. nih.govnih.gov
Intracellular Metabolism and Metabolite Profiles
Once inside the cell, this compound undergoes a series of enzymatic transformations to become pharmacologically active. This metabolic pathway is a key factor in its potency and duration of action.
This compound is a prodrug that must be phosphorylated by host cellular kinases to exert its antiviral effect. asm.orgnih.gov The process is a stepwise phosphorylation:
Monophosphate Formation : 4'-Ed4T is first converted to this compound monophosphate (4'-Ed4TMP). This initial step is more efficient for 4'-Ed4T than for the related drug stavudine (B1682478) (D4T), but less so than for zidovudine (B1683550) (AZT). nih.gov The monophosphate form is the major intracellular metabolite. asm.orgnih.gov
Diphosphate (B83284) Formation : 4'-Ed4TMP is further phosphorylated to this compound diphosphate (4'-Ed4TDP).
Triphosphate Formation : Finally, 4'-Ed4TDP is converted to the active moiety, this compound triphosphate (4'-Ed4TTP). nih.gov
The accumulation of these phosphorylated metabolites is dependent on both the concentration of the parent drug and the duration of exposure. asm.org Notably, the amount of the active 4'-Ed4TTP at 24 hours is higher than that of the corresponding triphosphate of AZT (AZTTP). nih.gov
| Parent Compound | Monophosphate | Diphosphate | Triphosphate (Active Form) |
|---|---|---|---|
| This compound (4'-Ed4T) | 4'-Ed4TMP | 4'-Ed4TDP | 4'-Ed4TTP |
A defining characteristic of this compound's pharmacology is the significant intracellular stability and persistence of its active triphosphate metabolite, 4'-Ed4TTP. nih.govasm.org After the drug is removed from the culture medium, 4'-Ed4TTP persists in the cell for a prolonged period, significantly longer than its own monophosphate and diphosphate precursors. nih.gov
Comparative studies show the superior persistence of 4'-Ed4T metabolites over those of AZT and D4T. For instance, 8 hours after drug removal, the total intracellular metabolites of 4'-Ed4T were measured at 1.07 ± 0.33 pmol/10⁶ cells, compared to 2.33 ± 0.52 for AZT and only 0.20 ± 0.01 for D4T. asm.org Even 24 hours after removal, a measurable percentage of 4'-Ed4T metabolites remain, while those of D4T are undetectable. asm.org This long retention of the active triphosphate form is a key contributor to the sustained antiviral activity observed even after the drug is no longer present externally. asm.orgnih.gov
| Compound | % of Triphosphate Remaining (vs. 0h) |
|---|---|
| This compound (4'-Ed4T) | 66% |
| Zidovudine (AZT) | 47% |
| Stavudine (D4T) | 83%* |
Efflux Mechanisms and Their Impact on Intracellular Retention
Efflux pumps are cellular proteins that actively transport substances out of the cell, playing a role in determining the intracellular concentration and efficacy of many drugs. frontiersin.orgnih.gov The efflux profile of this compound is a critical factor in its long intracellular retention. nih.gov
Studies comparing 4'-Ed4T with AZT reveal significant differences in their efflux from cells. While both compounds are removed from the cell in a time- and temperature-dependent manner, the efflux of 4'-Ed4T is considerably less efficient than that of AZT. nih.gov A crucial finding is that 4'-Ed4T is effluxed from the cell only in its original nucleoside form. nih.gov In stark contrast, AZT is expelled both as a nucleoside and, importantly, as its monophosphate metabolite (AZTMP). nih.gov The efflux of AZTMP is reportedly mediated by the multidrug resistance protein 4 (MRP4/ABCC4). nih.gov
The fact that there is no detectable efflux of 4'-Ed4TMP, combined with the inefficient efflux of the parent nucleoside, means that once 4'-Ed4T enters the cell and is phosphorylated, its metabolites are effectively trapped inside. nih.gov This minimal efflux is a key biochemical determinant of the compound's long intracellular half-life and its persistent antiviral activity. nih.govnih.gov
Efflux of Nucleoside and Monophosphate Forms
The persistence of a drug's active metabolites within target cells is a critical determinant of its therapeutic efficacy. In the case of this compound, also known as 2',3'-didehydro-3'-deoxy-4'-ethynylthymidine (4'-Ed4T), studies have revealed a distinct efflux profile compared to other nucleoside analogs like zidovudine (AZT). nih.gov
Following administration, 4'-Ed4T is taken up by cells and sequentially phosphorylated to its monophosphate (4'-Ed4TMP), diphosphate (4'-Ed4TDP), and the active triphosphate (4'-Ed4TTP) forms. nih.gov Research conducted in CEM cells, a human T-cell line, demonstrated that both 4'-Ed4T and AZT are effluxed from the cells in a manner dependent on time and temperature after the drugs are removed from the culture medium. nih.gov However, the efflux of 4'-Ed4T was found to be significantly less efficient than that of AZT. nih.gov
A key finding is the specific form in which the compound is expelled from the cell. Investigations have shown that 4'-Ed4T is only transported out of the cells in its original nucleoside form. nih.gov In stark contrast, AZT is effluxed as both the parent nucleoside and its monophosphate metabolite (AZT-MP). nih.gov Critically, studies have reported no detectable efflux of 4'-Ed4T monophosphate (4'-Ed4TMP) from the cells. nih.gov This lack of monophosphate efflux, combined with the less efficient removal of the parent nucleoside, is considered a primary biochemical factor contributing to the long intracellular retention and persistent antiviral activity of this compound. nih.govnih.gov
The major intracellular metabolite of 4'-Ed4T is its monophosphate form. asm.orgnih.gov The inability of the cell to expel this significant metabolite pool likely contributes to a sustained intracellular concentration, ensuring a continuous supply for conversion into the active triphosphate form. nih.govnih.gov
Table 1: Comparative Efflux Characteristics of this compound and Zidovudine
| Feature | This compound (4'-Ed4T) | Zidovudine (AZT) |
|---|---|---|
| Overall Efflux Efficiency | Less efficient | More efficient |
| Effluxed Forms | Nucleoside only | Nucleoside and Monophosphate |
| Monophosphate Efflux | Not detectable | Present |
Data sourced from studies in CEM cell lines. nih.gov
Resistance Mechanisms and Mutational Analysis
Biochemical and Enzymatic Analysis of Resistant Reverse Transcriptase Variants
Biochemical analyses of purified reverse transcriptase enzymes containing these resistance mutations have provided insights into the mechanisms of resistance. The purified RT from mutants with P119S/M184V and T165A/M184V mutations were inhibited by the triphosphate form of 4'-c-Ethynylthymidine with 8- to 13-fold less efficiency than the wild-type RT. nih.govnih.gov This suggests that the mutations alter the enzyme's ability to bind or be inhibited by the active form of the drug.
The M184V mutation is located in the highly conserved YMDD motif of the polymerase active site of the reverse transcriptase. nih.govasm.org This strategic location allows it to directly impact the interaction between the enzyme and the incoming nucleoside analog. While the primary mechanism of resistance for many NRTIs involves either decreased incorporation of the drug or increased excision of the incorporated drug, the specific biochemical mechanism for this compound resistance is primarily a reduction in the efficiency of its triphosphate form to inhibit the mutant RT enzymes. nih.govnih.gov
Studies on other 4'-substituted nucleoside analogs have shown that while they retain a 3'-hydroxyl group, they can still act as chain terminators of DNA synthesis. nih.govnih.gov The presence of the 4'-ethynyl group is thought to provide additional binding within a hydrophobic pocket of the RT active site. nih.govasm.org Mutations likely alter the conformation of this pocket, reducing the binding affinity and inhibitory effect of the drug.
Applications in Molecular Biology and Research Probes
Utility as Molecular Probes for DNA Polymerase Function and Nucleic Acid Structure
4'-c-Ethynylthymidine serves as a specialized molecular probe for investigating the mechanisms of DNA polymerases. Research has shown that the 5'-O-triphosphate form of this compound is readily incorporated into a growing DNA strand by certain polymerases, such as HIV-1 reverse transcriptase nih.gov.
A key finding is that despite possessing a 3'-hydroxyl group—which is typically required for the continuation of the DNA chain—this compound acts as a chain terminator nih.gov. Upon incorporation, it significantly hinders further extension of the DNA strand by the enzyme nih.gov. This characteristic makes it a powerful tool for studying the active site and dynamics of DNA polymerases. The ability to halt synthesis allows for the detailed examination of enzyme-substrate interactions and the conformational changes that occur during the catalytic cycle. This chain-terminating property, unusual for a nucleoside with a free 3'-OH group, provides insights into the steric constraints within the polymerase active site imposed by the 4'-ethynyl modification nih.gov.
Integration into Oligonucleotide-Based Therapeutics Research
Modifications at the 4'-C position of nucleosides are a critical area of research for enhancing the properties of oligonucleotide-based therapeutics, such as antisense oligonucleotides (ASOs). While research on this compound in this context is part of a broader exploration, studies on analogous 4'-C substituted thymidines provide significant insights into their potential. The goal of these modifications is to improve stability, cellular uptake, and binding affinity to target RNA.
Research into related compounds, specifically 4'-C-aminoethyl substituted thymidines, has demonstrated the impact of such modifications. These analogs are often incorporated into gapmer-type ASOs, which are designed to inhibit pathogenic mRNA. The introduction of different alkyl chains to the 4'-aminoethyl group has been shown to modulate key therapeutic properties like nuclease resistance and binding affinity to complementary RNA.
| Modification | Effect on RNA Binding Affinity (Compared to 4'-MAE-T) | Relative Nuclease Resistance |
|---|---|---|
| 4'-C-(N-ethyl) aminoethyl-T (4'-EAE-T) | Similar | Highest |
| 4'-C-(N-butyl) aminoethyl-T (4'-BAE-T) | Similar | Intermediate |
| 4'-C-(N-octyl) aminoethyl-T (4'-OAE-T) | Marked Decrease | Lower |
This table summarizes research findings on related 4'-C-substituted thymidine (B127349) analogs, illustrating how modifications at this position can influence the therapeutic properties of oligonucleotides.
These studies show that modifying the 4'-position can significantly enhance nuclease resistance, a crucial factor for the in vivo stability of ASO drugs. For instance, ASOs containing 4'-EAE-T exhibited the highest stability in bovine serum. Such findings underscore the potential of 4'-C modified nucleosides, including this compound, in the design of next-generation oligonucleotide therapeutics.
Research on Nucleotide Variation Detection Strategies
The application of this compound specifically in research on strategies for detecting nucleotide variations, such as single nucleotide polymorphisms (SNPs), is not extensively documented in available scientific literature. While other modified nucleosides and ethynyl-containing compounds like 5-ethynyl-2′-deoxyuridine (EdU) are used for DNA labeling and synthesis tracking, the direct use of this compound as a primary tool for SNP or variation detection has not been a prominent focus of the reviewed research.
Future Research Directions and Unresolved Questions
Elucidation of Complete Metabolic Pathways Beyond Phosphorylation
The intracellular activation of 4'-c-Ethynylthymidine through sequential phosphorylation to its triphosphate form is a critical step for its antiviral efficacy. This process is initiated by human thymidine (B127349) kinase 1, which converts it to the monophosphate derivative. Subsequent phosphorylation to the diphosphate (B83284) and active triphosphate forms is carried out by thymidylate kinase and other cellular kinases, respectively nih.gov. While the phosphorylation cascade is partially understood, the complete metabolic fate of this compound within the cell remains to be fully elucidated.
Comprehensive Understanding of Cellular Transport Mechanisms
For this compound to exert its antiviral effect, it must first be transported across the cell membrane to reach the intracellular environment where viral replication occurs. Nucleoside analogs typically utilize specific transport proteins to enter cells, as they are generally hydrophilic and cannot passively diffuse across the lipid bilayer researchgate.net. The primary families of transporters involved in nucleoside uptake are the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs) nih.govwikipedia.org. Additionally, organic anion transporters (OATs) and organic cation transporters (OCTs) have been implicated in the transport of some nucleoside analogs researchgate.netnih.gov.
While it is presumed that this compound utilizes these existing nucleoside transport systems, the specific transporters responsible for its uptake and potential efflux have not been definitively identified. Future investigations should aim to pinpoint the primary transporters involved in the cellular influx of this compound. Furthermore, the role of efflux transporters, such as those from the ATP-binding cassette (ABC) superfamily, in actively pumping the compound out of cells needs to be explored nih.govmdpi.com. A detailed understanding of these transport mechanisms could inform strategies to enhance its intracellular concentration in target cells, potentially by co-administering drugs that modulate transporter activity or by designing analogs with higher affinity for specific uptake transporters.
Key Cellular Transporter Families for Nucleoside Analogs
| Transporter Family | Abbreviation | Transport Mechanism | Potential Role for this compound |
| Equilibrative Nucleoside Transporters | ENTs | Facilitated diffusion down a concentration gradient | Likely involved in cellular uptake |
| Concentrative Nucleoside Transporters | CNTs | Active transport against a concentration gradient, coupled to sodium ions | Potentially involved in cellular uptake |
| Organic Anion Transporters | OATs | Facilitated transport of charged compounds | Possible involvement in uptake |
| Organic Cation Transporters | OCTs | Facilitated transport of charged compounds | Possible involvement in uptake |
| ATP-Binding Cassette Transporters | ABC Transporters | Active efflux of compounds out of the cell | Potential role in limiting intracellular concentration |
Rational Design of Next-Generation Analogs with Enhanced Selectivity and Efficacy
The discovery of this compound has spurred interest in the development of other 4'-substituted nucleoside analogs as potent antiviral agents nih.govnih.gov. Modifications at the 4' position of the sugar moiety have been shown to significantly impact the antiviral activity, selectivity, and resistance profile of these compounds nih.govresearchgate.net. The ethynyl (B1212043) group at the 4' position appears to be crucial for the potent activity of this compound against drug-resistant viral strains nih.gov.
Rational drug design approaches can be employed to create next-generation analogs with improved therapeutic properties. This involves the synthesis and evaluation of novel derivatives with various substituents at the 4' position to explore the structure-activity relationship further nih.govnih.gov. The goal is to develop compounds with enhanced selectivity for viral polymerases over host cell DNA polymerases, thereby reducing potential cytotoxicity. Moreover, the design of analogs that are more efficiently phosphorylated by cellular kinases could lead to increased potency. Another avenue of exploration is the synthesis of analogs that can overcome known resistance mechanisms, such as those involving mutations in the viral polymerase that lead to enhanced drug excision nih.gov.
Strategies for the Rational Design of this compound Analogs
| Modification Strategy | Rationale | Desired Outcome |
| Varying the 4'-substituent | To explore the impact of different chemical groups on antiviral activity and selectivity. | Analogs with increased potency and a better safety profile. |
| Modifying the sugar moiety | To improve the affinity for viral polymerases and reduce recognition by host polymerases. | Enhanced selectivity and reduced off-target effects. |
| Altering the nucleobase | To potentially broaden the antiviral spectrum or improve the pharmacokinetic properties. | Analogs with activity against a wider range of viruses. |
| Prodrug approaches | To enhance oral bioavailability and cellular uptake. | Improved drug delivery to target cells. |
Exploration of Additional Antiviral Targets or Therapeutic Modalities
Currently, the known mechanism of action for this compound and its analogs is the inhibition of viral DNA synthesis through chain termination after being incorporated by viral reverse transcriptase or DNA polymerase nih.govwikipedia.org. While this is a well-established and effective antiviral strategy, the possibility that this compound may exert its effects through additional mechanisms has not been thoroughly investigated.
Future research should explore whether this compound or its metabolites interact with other viral or host cell proteins that are crucial for viral replication. For instance, some antiviral agents have been shown to interfere with viral entry, uncoating, or the assembly of new virus particles ebsco.comyoutube.com. Investigating these alternative possibilities could uncover novel mechanisms of action and potentially broaden the therapeutic applications of this class of compounds. Furthermore, exploring the potential for this compound to be used in combination with other antiviral agents that have different mechanisms of action could lead to synergistic effects and a more robust inhibition of viral replication. This could also be a strategy to combat the emergence of drug-resistant viral strains.
Q & A
Q. How should researchers design experiments to evaluate the antiviral efficacy of 4'-c-Ethynylthymidine in vitro?
- Methodological Answer : Begin with cell-based assays using relevant viral strains (e.g., HIV-1) and host cell lines (e.g., MT-4 lymphocytes). Include controls for cytotoxicity (e.g., CC50 determination via MTT assays) and viral replication inhibition (e.g., p24 antigen quantification). Optimize concentrations based on dose-response curves and validate results with triplicate runs to ensure reproducibility. Use statistical tools (e.g., ANOVA) to compare efficacy against established nucleoside analogs like AZT .
Q. What analytical techniques are recommended for characterizing the purity and stability of this compound?
- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection for purity assessment (≥95% threshold). Use nuclear magnetic resonance (NMR, e.g., H and C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity. Stability studies should involve accelerated degradation testing under varying pH, temperature, and light conditions, with periodic sampling analyzed via liquid chromatography-mass spectrometry (LC-MS) to identify breakdown products .
Q. How can researchers ensure reproducibility when synthesizing this compound?
- Methodological Answer : Follow strict protocols for protecting-group chemistry (e.g., acetyl or silyl groups for hydroxyl protection) and ethynylation steps. Document reaction parameters (temperature, solvent ratios, catalyst loading) in an electronic lab notebook (ELN) like Chemotion ELN. Validate each batch using spectroscopic data (NMR, IR) and cross-reference with published synthetic routes in peer-reviewed journals. Raw data (e.g., TLC plates, chromatograms) should be archived in repositories like RADAR4Chem .
Advanced Research Questions
Q. What strategies resolve contradictions in reported enzymatic inhibition data for this compound across studies?
- Methodological Answer : Conduct a meta-analysis of kinetic parameters (e.g., , IC50) while controlling for variables such as enzyme isoforms (e.g., HIV-1 RT vs. host polymerases), assay buffers (Mg concentration), and substrate concentrations. Use surface plasmon resonance (SPR) to measure binding affinities under standardized conditions. Collaborate with independent labs to validate findings and publish raw datasets in open-access repositories to enable cross-validation .
Q. How can researchers track the metabolic pathways of this compound in mammalian systems?
- Methodological Answer : Radiolabel the ethynyl group with C or H and administer the compound to cell cultures or animal models. Extract metabolites via solid-phase extraction (SPE) and analyze using tandem mass spectrometry (MS/MS) coupled with stable isotope tracing. Compare fragmentation patterns with synthetic standards. For tissue distribution studies, employ autoradiography or PET imaging with F-labeled analogs .
Q. What computational approaches predict resistance mutations in viral targets against this compound?
- Methodological Answer : Use molecular dynamics (MD) simulations to model HIV-1 RT interactions with this compound-triphosphate. Identify residues with high conformational flexibility (e.g., Tyr181, Lys103) and perform in silico mutagenesis to predict steric or electrostatic clashes. Validate predictions via site-directed mutagenesis and enzymatic assays. Cross-reference with clinical isolate sequencing data to prioritize high-risk mutations .
Q. How should researchers address discrepancies in cytotoxicity profiles of this compound across cell lines?
- Methodological Answer : Perform transcriptomic profiling (RNA-seq) of sensitive vs. resistant cell lines to identify differential expression of metabolic enzymes (e.g., kinases, nucleoside transporters). Validate using CRISPR-Cas9 knockouts or siRNA knockdowns. Test cytotoxicity in 3D organoid models to better mimic in vivo conditions. Publish full datasets, including cell line authentication details, to minimize batch-effect biases .
Data Management and Reproducibility
Q. What are best practices for managing and sharing this compound research data?
- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles by depositing raw spectra, assay results, and protocols in Chemotion or nmrXiv. Use standardized metadata templates (e.g., ISA-Tab) to describe experimental conditions. For collaborative projects, implement version control via GitLab or GitHub. Reference data DOIs in publications to enhance transparency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
